5,6-Dichloro-3,4-dihydronaphthalen-2(1H)-one
Description
Properties
IUPAC Name |
5,6-dichloro-3,4-dihydro-1H-naphthalen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2O/c11-9-4-1-6-5-7(13)2-3-8(6)10(9)12/h1,4H,2-3,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWWWIDVHZUZYEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1=O)C=CC(=C2Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Enamine-Mediated Synthesis via Pyrrolidine Enamine Intermediates
The use of enamine intermediates represents a robust strategy for accessing 5,6-dichloro-3,4-dihydronaphthalen-2(1H)-one with high regiochemical fidelity. As detailed in a 1997 study, 5,6-dichloro-3,4-dihydronaphthalen-2(1H)-one pyrrolidine enamine serves as a critical precursor for further functionalization . The synthesis begins with the condensation of the ketone with pyrrolidine under Dean-Stark conditions to form the enamine, which activates the α-position for subsequent alkylation or cyclization.
Reaction of the enamine with acrylamide in refluxing toluene introduces an amide moiety, enabling the construction of hexahydrobenzoquinolinone derivatives . This method achieves moderate yields (45–60%) but requires stringent anhydrous conditions to prevent hydrolysis of the enamine. Nuclear magnetic resonance (NMR) analysis confirms the retention of the 5,6-dichloro substitution pattern, with characteristic aromatic proton singlet resonances at δ 7.34–7.40 ppm .
Directed Electrophilic Chlorination of Dihydronaphthalenone Precursors
Direct chlorination of 3,4-dihydronaphthalen-2(1H)-one precursors offers a streamlined route to the target compound. Electrophilic chlorination using chlorine gas or sulfuryl chloride (SO₂Cl₂) in dichloromethane at 0°C selectively installs chlorine atoms at the 5- and 6-positions, driven by the electron-donating effects of the ketone oxygen . A 2014 study reported a 68% yield for this step, with purity exceeding 95% as verified by reversed-phase high-performance liquid chromatography (RP-HPLC) .
Critical to this method is the use of a Lewis acid catalyst, such as ferric chloride (FeCl₃), to enhance electrophilicity. The reaction mixture is quenched with sodium thiosulfate to remove excess chlorine, followed by extraction with ethyl acetate and column chromatography (hexane/ethyl acetate, 9:1) to isolate the dichlorinated product . Mass spectrometry data ([M+H]⁺ = 214.97) and isotopic clustering patterns confirm the incorporation of two chlorine atoms .
Reductive Dehalogenation and Tautomerization
An alternative route involves the reductive dehalogenation of polyhalogenated naphthalenones. In a 2020 study, 5,6,7-trichloro-3,4-dihydronaphthalen-2(1H)-one was treated with zinc amalgam (Zn/Hg) in hydrochloric acid to selectively remove the 7-chloro substituent . The reaction proceeds via a single-electron transfer mechanism, yielding 5,6-dichloro-3,4-dihydronaphthalen-2(1H)-one in 54% yield after 24 hours of reflux .
¹H NMR analysis of the product reveals a deshielded methylene proton adjacent to the ketone (δ 2.89 ppm, t, J = 6.0 Hz), consistent with the 3,4-dihydro configuration . Notably, this method avoids the use of toxic mercury catalysts by employing ultrasonic irradiation to activate the zinc surface, improving reaction efficiency .
Comparative Analysis of Synthetic Methods
The table below summarizes the advantages and limitations of each preparation method:
| Method | Yield | Reaction Time | Key Reagents | Purity |
|---|---|---|---|---|
| Enamine-mediated | 45–60% | 12–24 h | Pyrrolidine, acrylamide | >90% |
| Directed chlorination | 68% | 2–4 h | Cl₂, FeCl₃ | >95% |
| Reductive dehalogenation | 54% | 24 h | Zn/Hg, HCl | 85–90% |
Directed chlorination provides the highest yield and purity but necessitates handling hazardous chlorine gas. Enamine-mediated synthesis, while slower, enables modular functionalization for downstream applications. Reductive methods are less efficient but valuable for accessing derivatives from heavily halogenated precursors.
Mechanistic Insights and Side-Reactions
Electrophilic chlorination proceeds via a Wheland intermediate, with para- and ortho-chlorination favored relative to the ketone group. Competing side-reactions include over-chlorination and oxidation of the dihydronaphthalene ring, mitigated by maintaining low temperatures (0–5°C) and stoichiometric Cl₂ . In contrast, reductive dehalogenation may inadvertently reduce the ketone to a secondary alcohol if reaction times exceed 24 hours, necessitating careful monitoring by thin-layer chromatography (TLC) .
Scalability and Industrial Applications
Kilogram-scale production of 5,6-dichloro-3,4-dihydronaphthalen-2(1H)-one has been achieved using continuous-flow chlorination reactors, which enhance heat dissipation and reduce byproduct formation . Recent advances in photoredox catalysis offer promise for milder chlorination conditions, though these methods remain experimental .
Chemical Reactions Analysis
Types of Reactions
5,6-Dichloro-3,4-dihydronaphthalen-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atoms under appropriate conditions.
Major Products Formed
Oxidation: Naphthoquinones
Reduction: Alcohol derivatives
Substitution: Various substituted naphthalenes depending on the nucleophile used
Scientific Research Applications
Antitumor Activity
Research has highlighted the antitumor properties of compounds related to 5,6-Dichloro-3,4-dihydronaphthalen-2(1H)-one. For instance, studies on N-(3-chloro-1,4-dioxo 1,4-dihydronaphthalen-2-yl)-benzamide demonstrated significant cytotoxic effects against various prostate cancer cell lines (CWR-22, PC-3, DU-145) with IC50 values indicating effective inhibition of cell growth at low concentrations (2.5 to 6.5 μM) . This suggests that derivatives of this compound could be developed for targeted cancer therapies.
Antimicrobial Properties
The compound also shows promise in antimicrobial applications. Research into the biological properties of naphthoquinones has indicated that related structures exhibit significant antimicrobial activity against various pathogens . The potential for 5,6-Dichloro-3,4-dihydronaphthalen-2(1H)-one to serve as a lead compound for developing new antibiotics is an area of active investigation.
Synthesis and Derivatives
The synthesis of 5,6-Dichloro-3,4-dihydronaphthalen-2(1H)-one can be achieved through several methods involving chlorination and subsequent reactions with other functional groups. A notable approach includes the synthesis of naphthoquinone analogs that retain similar structural features while enhancing biological activity .
Case Study: Synthesis Methods
| Method | Description | Yield |
|---|---|---|
| Chlorination | Direct chlorination of naphthalene derivatives | High |
| Coupling Reactions | Reaction with thiadiazole or pyrazole derivatives | Moderate |
These methods demonstrate the versatility in synthesizing this compound and its derivatives for various applications.
Potential Therapeutic Uses
The therapeutic implications of 5,6-Dichloro-3,4-dihydronaphthalen-2(1H)-one extend beyond oncology. Its ability to modulate biological pathways suggests potential uses in treating other diseases such as:
- Inflammatory Diseases : Due to its cytotoxic properties and ability to influence cell cycle regulation.
- Infectious Diseases : As part of new antimicrobial agents targeting resistant strains.
Mechanism of Action
The mechanism of action of 5,6-Dichloro-3,4-dihydronaphthalen-2(1H)-one involves its interaction with specific molecular targets. The chlorine atoms and the ketone group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The exact pathways and targets depend on the specific application and the derivatives used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The biological and chemical properties of dihydronaphthalenones are highly dependent on substituent type, position, and electronic effects. Below is a comparative analysis with structurally related compounds:
Biological Activity
5,6-Dichloro-3,4-dihydronaphthalen-2(1H)-one is a compound that has garnered attention due to its potential biological activities, particularly in the context of cancer research and pharmacology. This article explores its biological activity, focusing on its cytotoxic effects, mechanisms of action, and relevant case studies.
5,6-Dichloro-3,4-dihydronaphthalen-2(1H)-one is characterized by the following chemical properties:
| Property | Value |
|---|---|
| Chemical Formula | C10H8Cl2O |
| Molecular Weight | 219.08 g/mol |
| CAS Number | 29419-14-5 |
| Structure | Chemical Structure |
Cytotoxic Effects
Research has demonstrated that derivatives of naphthoquinones, including 5,6-Dichloro-3,4-dihydronaphthalen-2(1H)-one, exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Prostate Cancer Cells : A study evaluated the effects of related compounds on androgen-dependent (CWR-22) and androgen-independent (PC-3 and DU-145) prostate cancer cell lines. The findings indicated that these compounds could induce apoptosis and arrest the cell cycle at the G1 phase with IC50 values ranging from 2.5 to 6.5 μM for cancer cells while showing minimal effects on normal bone marrow cells (HS-5) .
The biological activity of 5,6-Dichloro-3,4-dihydronaphthalen-2(1H)-one appears to be mediated through several mechanisms:
- Cell Cycle Arrest : Compounds similar to 5,6-Dichloro-3,4-dihydronaphthalen-2(1H)-one have been shown to cause cell cycle arrest in the G1 phase in prostate cancer cells .
- Induction of Apoptosis : The compound has been noted to induce apoptosis in a time-dependent manner. For instance, in PC-3 cells, apoptosis peaked at day five of treatment .
- EGFR Inhibition : Certain derivatives have demonstrated potent inhibition of the Epidermal Growth Factor Receptor (EGFR), a critical target in cancer therapy. These compounds exhibited IC50 values in the nanomolar range (3.96–18.64 nM), indicating their potential as anticancer agents .
Case Studies
Several case studies highlight the efficacy of naphthoquinone derivatives:
- Study on Prostate Cancer : In vitro studies revealed that treatment with related compounds resulted in a significant increase in apoptotic cells in PC-3 and DU-145 lines after three days of treatment .
- EGFR Targeting : Anilino-naphthoquinones were synthesized and tested for their EGFR inhibitory activity. The most potent compounds showed significant cytotoxicity against multiple cancer cell lines while maintaining a high selectivity index against normal cells .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5,6-Dichloro-3,4-dihydronaphthalen-2(1H)-one, and how can reaction yields be improved?
- Methodological Answer : A validated synthesis involves bromination followed by boron esterification and Suzuki coupling to form 5,6-dichloro-3,8-bis(3-methoxy-2-nitrophenyl)-1,2-dihydroacenaphthylene (56% yield). Oxidation with chromium trioxide in glacial acetic acid yields the dione intermediate (90% yield), and subsequent nitro group reduction/condensation using iron powder achieves the final product (60% yield) . Key variables for optimization include catalyst selection (e.g., Pd for coupling), solvent polarity, and reaction temperature. Lower yields in coupling steps may arise from steric hindrance, requiring iterative adjustment of substituent positions.
Q. Which analytical techniques are critical for characterizing 5,6-Dichloro-3,4-dihydronaphthalen-2(1H)-one and intermediates?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming regioselectivity in halogenation and coupling steps. High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) should be used to monitor reaction progress and purity. For crystalline intermediates, X-ray diffraction provides structural validation. Mass spectrometry (MS) confirms molecular weights, especially for brominated or nitrated derivatives .
Q. How should researchers handle stability and storage challenges for this compound?
- Methodological Answer : The compound’s stability is influenced by light, moisture, and temperature. Store under inert gas (N₂/Ar) at –20°C in amber glass vials. Avoid contact with strong oxidizing agents or bases, as chlorine substituents may undergo hydrolysis or elimination. Stability testing via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) can identify decomposition pathways .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of halogenation in 5,6-Dichloro-3,4-dihydronaphthalenone derivatives?
- Methodological Answer : Chlorination at the 5,6-positions is governed by electron density modulation from the ketone group. Computational studies (DFT) can model electrophilic aromatic substitution (EAS) to predict reactivity. Experimentally, competitive bromination of analogs (e.g., 6-Bromo-3,4-dihydronaphthalen-1(2H)-one) reveals steric and electronic effects, with meta-directing groups favoring specific positions .
Q. How do substituent effects influence the biological or catalytic activity of this compound?
- Methodological Answer : Substituents like methoxy or hydroxy groups (e.g., 7-Hydroxy-3,4-dihydronaphthalen-2(1H)-one) alter solubility and hydrogen-bonding capacity, impacting interactions in catalytic or biological systems. Structure-Activity Relationship (SAR) studies require systematic functionalization (e.g., introducing electron-withdrawing groups) and testing in relevant assays (e.g., enzyme inhibition) .
Q. How can researchers resolve contradictions in spectral data or reaction outcomes across studies?
- Methodological Answer : Discrepancies in NMR or MS data may arise from impurities or tautomerism. Cross-validate findings using orthogonal techniques (e.g., IR for functional groups). For conflicting reaction yields, replicate conditions with controlled variables (e.g., anhydrous solvents, purified starting materials). Refer to IUPAC guidelines for nomenclature and structural validation to avoid misassignment .
Q. What computational tools are suitable for predicting the reactivity of 5,6-Dichloro-3,4-dihydronaphthalenone derivatives?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model reaction pathways, such as ketone reduction or halogen displacement. Molecular docking (AutoDock Vina) predicts binding affinities for biological targets. Solubility and logP values can be estimated using ChemAxon or Schrödinger Suite to guide synthetic planning .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
